molecular formula C18H16N2O5S B290156 ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate

ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B290156
M. Wt: 372.4 g/mol
InChI Key: XAMGLYMYPDRVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a coumarin moiety and a pyrimidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with various reagents to introduce the pyrimidine and methylsulfanyl groups. The reaction conditions often include the use of dry solvents like dimethylformamide (DMF) and bases such as triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the coumarin and pyrimidine rings can be reduced under appropriate conditions.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid, and the pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and bases like sodium hydroxide for hydrolysis. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while hydrolysis of the ester group results in the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its coumarin and pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed effects. For example, the compound may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to the presence of both a coumarin and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-(4-methyl-2-oxochromen-7-yl)oxy-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C18H16N2O5S/c1-4-23-17(22)13-9-19-18(26-3)20-16(13)24-11-5-6-12-10(2)7-15(21)25-14(12)8-11/h5-9H,4H2,1-3H3

InChI Key

XAMGLYMYPDRVJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC3=C(C=C2)C(=CC(=O)O3)C)SC

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC3=C(C=C2)C(=CC(=O)O3)C)SC

Origin of Product

United States

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